molecular formula C19H14FN7O2 B2471865 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1428379-67-2

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2471865
CAS No.: 1428379-67-2
M. Wt: 391.366
InChI Key: KZLQDCQDWIJOBQ-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H14FN7O2 and its molecular weight is 391.366. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN7O2/c20-14-4-1-3-13(9-14)11-27-18(28)6-5-15(25-27)19(29)24-16-10-17(22-12-21-16)26-8-2-7-23-26/h1-10,12H,11H2,(H,21,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLQDCQDWIJOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring (known for various biological activities)
  • A pyrimidine moiety
  • A dihydropyridazine core
  • A fluorobenzyl group , which may enhance its pharmacological profile.

2.1 Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been documented to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives can inhibit cancer cell lines effectively, with some compounds demonstrating IC50 values in the low micromolar range .

2.2 Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that certain pyrazole-based compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .

2.3 Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal pathogens, indicating possible applications in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammatory responses.
  • Receptor Modulation : The compound may interact with various receptors, including estrogen and cholecystokinin receptors, contributing to its diverse biological effects .

4.1 Case Study: Anticancer Screening

In a study published by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results indicated that certain pyrazole derivatives significantly inhibited spheroid growth, suggesting their potential as anticancer agents .

4.2 Case Study: Anti-inflammatory Activity

Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. Some compounds exhibited up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .

5. Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AntimicrobialEfficacy against bacterial strains

6. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Further studies are warranted to elucidate its full potential and mechanisms of action.

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